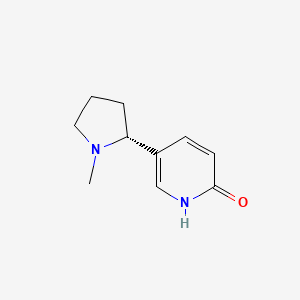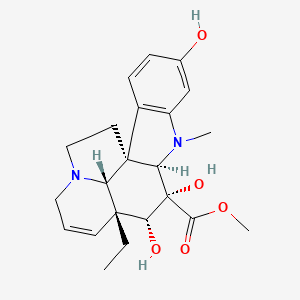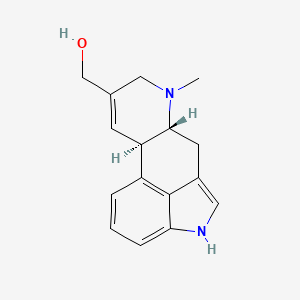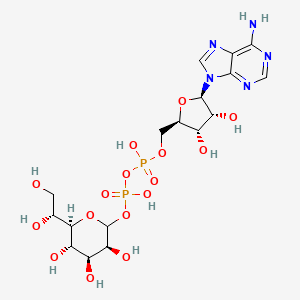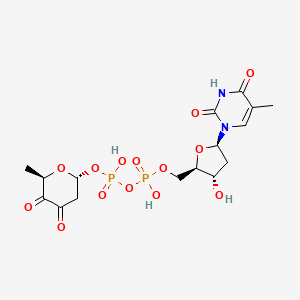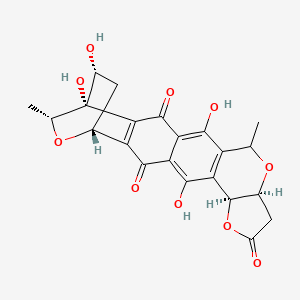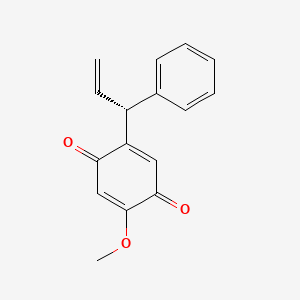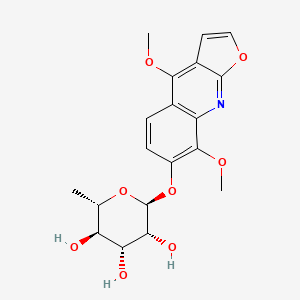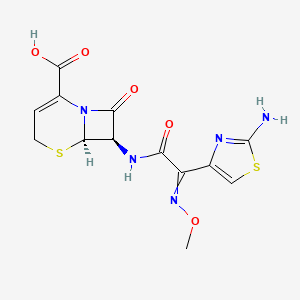
(E/Z)-ceftizoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceftizoxime is a semisynthetic, broad-spectrum, beta-lactamase-resistant, third-generation cephalosporin with antibacterial activity. Ceftizoxime binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
A semisynthetic cephalosporin antibiotic which can be administered intravenously or by suppository. The drug is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms. It has few side effects and is reported to be safe and effective in aged patients and in patients with hematologic disorders.
Applications De Recherche Scientifique
Antibiotic Susceptibility and Cell Wall Cross-Linking
Ceftizoxime, a beta-lactam antibiotic, has been studied for its impact on the antibiotic susceptibility and cell wall cross-linking of Staphylococcus aureus. It selectively targets penicillin-binding protein 2 (PBP2) in S. aureus, influencing the bacterial cell wall synthesis and susceptibility to antimicrobial agents. Mutations in the pbpB gene of S. aureus can lead to ceftizoxime resistance, altering the affinity of PBP2 for ceftizoxime and impacting cell wall cross-linking (Łeski & Tomasz, 2005).
Characterization of Impurities
In the synthesis of ceftizoxime sodium, a study identified and characterized several process-related impurities. Techniques such as HPLC, NMR, MS, and IR were used for structural elucidation, highlighting the complexities in the production of this antibiotic (Bharathi et al., 2007).
Development of Voltammetric Sensors
Ceftizoxime has been used in the development of highly selective and sensitive voltammetric sensors. These sensors, employing molecularly imprinted polymers and nanoparticles, are designed for the determination of ceftizoxime in various samples, showcasing its potential in analytical chemistry (Beytur et al., 2018).
Interaction with Essential and Trace Elements
Research has explored how ceftizoxime's antimicrobial activity changes when interacting with essential and trace elements. These interactions can affect the minimum inhibitory concentration (MIC) of the drug, indicating the significance of metal elements in antibiotic efficacy (Arayne et al., 2001).
Effect on E. coli Growth
A microcalorimetric method was used to study the effects of ceftizoxime sodium on E. coli growth. The findings suggest that ceftizoxime may alter the metabolic pathways of E. coli, providing insights into its bactericidal mechanism (Yang et al., 2010).
Nanoformulation for Drug Delivery
Ceftizoxime has been incorporated into nanoformulations using pectin as a carrier. This approach enhances its biocompatibility and provides sustained drug release, demonstrating the potential of nanotechnology in antibiotic delivery systems (Kumar et al., 2020).
Propriétés
Nom du produit |
(E/Z)-ceftizoxime |
|---|---|
Formule moléculaire |
C13H13N5O5S2 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/t8-,11-/m1/s1 |
Clé InChI |
NNULBSISHYWZJU-LDYMZIIASA-N |
SMILES isomérique |
CON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O |
SMILES canonique |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |
Pictogrammes |
Irritant; Health Hazard |
Synonymes |
Cefizox Ceftizoxime Ceftizoxime Monosodium Salt Ceftizoxime Sodium FK 749 FK-749 FK749 FR 13749 FR-13749 FR13749 Monosodium Salt, Ceftizoxime Salt, Ceftizoxime Monosodium SK and F 88373 2 SK and F 88373-2 SK and F 883732 SKF 88373 SKF-88373 SKF88373 Sodium, Ceftizoxime |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



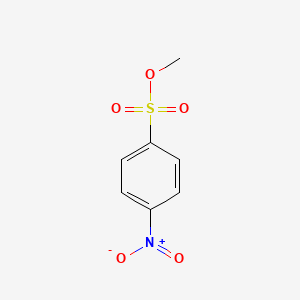
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-nitrobenzamide](/img/structure/B1202750.png)
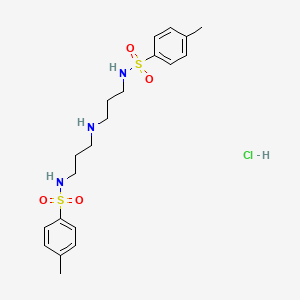
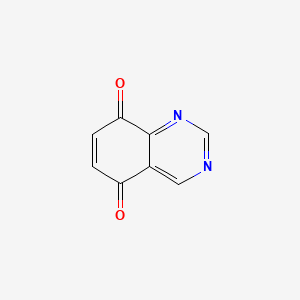
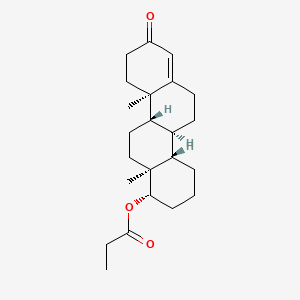
![[25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] octa-2,4-dienoate](/img/structure/B1202755.png)
